5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Ion Channel Pharmacology Neuroscience Epilepsy Research

5,6,7,8-Tetrahydroquinoline-2-carbonitrile (IC50 120 nM) is a selective KCNQ2/Q3 antagonist, 5-fold more potent than XE991. Its 2-cyano group ensures target specificity critical for ion channel research. With LogP 1.83 and CYP selectivity, it's ideal for drug discovery. Supplied at ≥98% purity, for electrophysiology and SAR studies. Standard shipping. Order today.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 150459-78-2
Cat. No. B173703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinoline-2-carbonitrile
CAS150459-78-2
Synonyms5,6,7,8-Tetrahydroquinoline-2-carbonitrile
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=N2)C#N
InChIInChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4H2
InChIKeyHWVIKBAAKYHVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinoline-2-carbonitrile (CAS 150459-78-2): Core Scaffold for Ion Channel and Medicinal Chemistry Research


5,6,7,8-Tetrahydroquinoline-2-carbonitrile (CAS 150459-78-2) is a partially saturated quinoline derivative (C10H10N2, MW 158.20 g/mol) that serves as a versatile building block in medicinal chemistry and organic synthesis . Characterized by a tetrahydroquinoline core fused with a pyridine ring and a cyano group at the 2-position, this compound exhibits a calculated LogP of 1.83 and a topological polar surface area (TPSA) of 36.68 Ų, indicating moderate lipophilicity and favorable drug-like properties . The compound is available from commercial vendors at purities typically ≥95% and is utilized as a precursor for synthesizing more complex bioactive molecules, with a notable reported activity as a KCNQ2/Q3 potassium channel antagonist [1].

Why 5,6,7,8-Tetrahydroquinoline-2-carbonitrile Cannot Be Replaced by Generic Analogs in Specialized Research


Substituting 5,6,7,8-tetrahydroquinoline-2-carbonitrile with a generic analog is not straightforward due to the precise positioning of the cyano group at the 2-position, which critically influences both the compound's physicochemical properties and its biological activity profile. Small structural changes, such as shifting the cyano group to the 3-position or introducing an oxo group at the 5-position, result in marked differences in lipophilicity, target engagement, and synthetic utility [1]. The data below demonstrate that these seemingly minor modifications lead to quantifiable differences in potency, selectivity, and molecular properties that directly impact research outcomes and procurement decisions.

Quantitative Differentiation of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile vs. Closest Analogs


Superior KCNQ2/Q3 Antagonism vs. Clinical-Stage Blocker XE991

5,6,7,8-Tetrahydroquinoline-2-carbonitrile demonstrates potent antagonist activity against the KCNQ2/Q3 heteromeric potassium channel with an IC50 of 120 nM [1]. This represents a 5-fold improvement in potency compared to the well-established KCNQ channel blocker XE991, which exhibits an IC50 of 600 nM against the same target [2]. Both measurements were obtained using automated patch clamp assays in CHO cells expressing KCNQ2/Q3 channels, ensuring comparable experimental conditions [1][2].

Ion Channel Pharmacology Neuroscience Epilepsy Research

Favorable CYP450 Selectivity Profile for Medicinal Chemistry Optimization

5,6,7,8-Tetrahydroquinoline-2-carbonitrile exhibits a significant selectivity window between its primary target (KCNQ2/Q3) and key cytochrome P450 enzymes. The compound inhibits CYP3A4 with an IC50 of 3.90 µM and CYP2D6 with an IC50 of 19.9 µM [1]. This corresponds to a 33-fold selectivity for KCNQ2/Q3 over CYP3A4 and a 166-fold selectivity over CYP2D6 [1]. Such selectivity is crucial for minimizing drug-drug interaction liabilities during lead optimization.

Drug Metabolism ADME-Tox Medicinal Chemistry

Distinct Target Engagement Profile vs. 3-Carbonitrile Regioisomer

The 2-carbonitrile regioisomer (target compound) and the 3-carbonitrile analog (CAS 101871-76-5) exhibit divergent biological activity profiles. While 5,6,7,8-tetrahydroquinoline-2-carbonitrile demonstrates potent KCNQ2/Q3 antagonism (IC50 = 120 nM), literature reports on 5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives primarily describe anti-inflammatory activity via MAPK pathway modulation [1][2]. No KCNQ2/Q3 activity has been reported for the 3-carbonitrile regioisomer.

Chemical Biology Target Identification Structure-Activity Relationship

Optimized Lipophilicity (LogP 1.83) vs. Oxidized 5-Oxo Derivative

5,6,7,8-Tetrahydroquinoline-2-carbonitrile possesses a calculated LogP of 1.83 and a TPSA of 36.68 Ų . This physicochemical profile places the compound within the optimal range for CNS drug-likeness according to commonly used guidelines (LogP 1-3, TPSA < 60-70 Ų) [1]. In contrast, the 5-oxo derivative (CAS 1471468-84-4) introduces a polar carbonyl group that would be expected to increase TPSA and reduce LogP, potentially limiting blood-brain barrier penetration compared to the parent scaffold .

Physicochemical Properties Drug Design Medicinal Chemistry

Optimal Research Applications for 5,6,7,8-Tetrahydroquinoline-2-carbonitrile Based on Quantitative Evidence


KCNQ2/Q3 Potassium Channel Pharmacology Studies

Use 5,6,7,8-tetrahydroquinoline-2-carbonitrile as a potent antagonist (IC50 = 120 nM) for investigating the physiological and pathological roles of KCNQ2/Q3 channels in neuronal excitability, epilepsy, and pain signaling. Its 5-fold greater potency compared to XE991 makes it a valuable tool compound for in vitro electrophysiology and target validation studies [1][2].

Medicinal Chemistry Hit-to-Lead Optimization for CNS Disorders

Leverage the compound's favorable physicochemical properties (LogP 1.83, TPSA 36.68 Ų) and its selectivity window over CYP3A4 and CYP2D6 (33-fold and 166-fold, respectively) as a starting point for developing novel KCNQ2/Q3 modulators with improved drug-like properties and reduced drug-drug interaction potential [1].

Regioisomeric SAR Studies in Tetrahydroquinoline Chemistry

Utilize 5,6,7,8-tetrahydroquinoline-2-carbonitrile as a critical reference compound in structure-activity relationship (SAR) studies to elucidate the impact of cyano group positioning (2- vs. 3-carbonitrile) on biological target engagement and physicochemical properties. The distinct activity profiles between regioisomers highlight the importance of precise substitution patterns in chemical biology research [1][3].

Synthesis of Complex Heterocyclic Libraries

Employ 5,6,7,8-tetrahydroquinoline-2-carbonitrile as a versatile building block for generating diverse compound libraries through functionalization at the cyano group or modifications of the tetrahydroquinoline core. Its commercial availability at ≥95% purity supports high-throughput synthesis and medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.